molecular formula C7H7NO2S B6235957 3-cyclopropyl-1,2-thiazole-4-carboxylic acid CAS No. 1524200-46-1

3-cyclopropyl-1,2-thiazole-4-carboxylic acid

Cat. No.: B6235957
CAS No.: 1524200-46-1
M. Wt: 169.2
InChI Key:
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Description

3-cyclopropyl-1,2-thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1,2-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with carbon disulfide and chloroacetic acid, followed by cyclization to form the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1,2-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

3-cyclopropyl-1,2-thiazole-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1,2-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring’s aromaticity and electron distribution play a crucial role in these interactions, enabling the compound to modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopropyl-1,2-thiazole-4-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug discovery and development .

Properties

CAS No.

1524200-46-1

Molecular Formula

C7H7NO2S

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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